molecular formula C16H16N2O3 B8370838 4-[(3-Benzylureido)methyl]benzoic acid

4-[(3-Benzylureido)methyl]benzoic acid

Cat. No. B8370838
M. Wt: 284.31 g/mol
InChI Key: ADAHGOKYLDCTIZ-UHFFFAOYSA-N
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Patent
US08889876B2

Procedure details

N,N-carbonyldiimidazole (1.62 g, 10 mmol), benzyl amine (1.07 g, 10 mmol), p-aminobenzoic acid (1.52 g, 10 mmol), and 10 ml of 1 mol/L sodium hydroxide solution are used according to the method for the production of compound III in Method two to obtain 2.65 g of 4-[(3-benzylureido)methyl]benzoic acid (intermediate M-32) as a white solid, with a yield of 93.0%.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Three
[Compound]
Name
compound III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1N=C[N:3]([C:6]([N:8]2C=N[CH:10]=[CH:9]2)=[O:7])[CH:2]=1.C(N)[C:14]1[CH:19]=[CH:18]C=[CH:16][CH:15]=1.NC1[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[CH:24][CH:23]=1>[OH-].[Na+]>[CH2:9]([NH:8][C:6](=[O:7])[NH:3][CH2:2][C:1]1[CH:23]=[CH:24][C:25]([C:26]([OH:28])=[O:27])=[CH:29][CH:30]=1)[C:10]1[CH:18]=[CH:19][CH:14]=[CH:15][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Two
Name
Quantity
1.07 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
1.52 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Four
Name
compound III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(NCC1=CC=C(C(=O)O)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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